molecular formula C22H19N3O2 B278423 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278423
M. Wt: 357.4 g/mol
InChI Key: YZUNQAYBCJITJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. It was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory. DMXAA has been shown to have a unique mechanism of action that makes it a promising candidate for cancer therapy.

Mechanism of Action

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING, which is found in immune cells. This activates a signaling pathway that leads to the production of interferons, which are proteins that help to fight off infections and cancer. The activation of this pathway also leads to the production of other immune cells, such as T cells, which can directly attack cancer cells.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons, which can help to fight off infections and cancer. It has also been shown to increase the production of other immune cells, such as T cells, which can directly attack cancer cells. 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its unique mechanism of action. It works by activating the immune system to attack cancer cells, which is different from traditional chemotherapy. This makes 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide a promising candidate for combination therapy with other anticancer agents. However, 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also difficult to administer in animal models, which can make it challenging to study in vivo.

Future Directions

There are many future directions for research on 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of biomarkers that can predict which patients will respond to 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide treatment. Additionally, there is a need for more preclinical and clinical studies to determine the optimal dosing and scheduling of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in combination with other anticancer agents. Finally, there is a need for more research on the potential side effects of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, as well as strategies to mitigate these side effects.

Synthesis Methods

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can be synthesized in the laboratory using a multi-step process. The first step involves the synthesis of the oxazole ring, which is then coupled with the pyridine ring to form the core structure of the molecule. The final step involves the addition of the benzamide group to complete the molecule. The synthesis of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to have activity against a variety of cancer cell lines, including lung, breast, and colon cancer. 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by activating the immune system to attack cancer cells, a mechanism that is different from traditional chemotherapy. This makes 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide a promising candidate for combination therapy with other anticancer agents.

properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3,5-dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-13-10-14(2)12-16(11-13)21(26)24-18-7-4-6-17(15(18)3)22-25-20-19(27-22)8-5-9-23-20/h4-12H,1-3H3,(H,24,26)

InChI Key

YZUNQAYBCJITJE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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